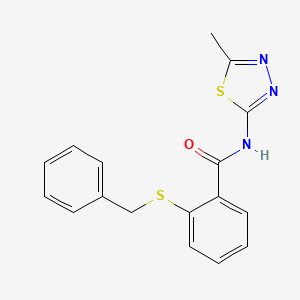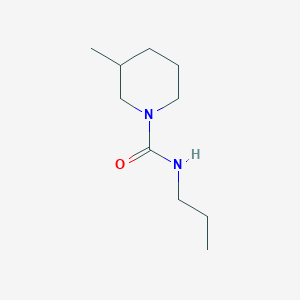![molecular formula C12H17NO5S B5292325 {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPPA is a derivative of phenoxyacetic acid and is commonly used as a herbicide. However, recent studies have shown that MPPA has potential for use in scientific research due to its unique properties.
Mechanism of Action
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory molecules in the body, and inhibition of their activity can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as improve glucose metabolism and insulin sensitivity. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid in lab experiments is its ability to inhibit the activity of specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a low toxicity profile, making it a safer alternative to other compounds used in research. However, one limitation of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of potential future directions for research on {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms of action of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid and its potential applications in cancer treatment. Finally, there is potential for {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid to be used in combination with other compounds to enhance its effects and improve its efficacy.
Synthesis Methods
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid can be synthesized using a variety of methods, including the reaction of 2-methyl-4-chlorophenoxyacetic acid with propylamine and sodium sulfite. This reaction results in the formation of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, which can be purified and used for further research.
Scientific Research Applications
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential applications in scientific research, particularly in the field of pharmacology. Studies have shown that {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential as a treatment for diabetes and other metabolic disorders.
properties
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-6-13-19(16,17)10-4-5-11(9(2)7-10)18-8-12(14)15/h4-5,7,13H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCJHWAYFWQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5292267.png)
![methyl [(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5292290.png)
![isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate](/img/structure/B5292300.png)
![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)
![2-phenyl-4-[2-(trifluoromethyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5292318.png)
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)
![1-(4-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5292333.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5292358.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)